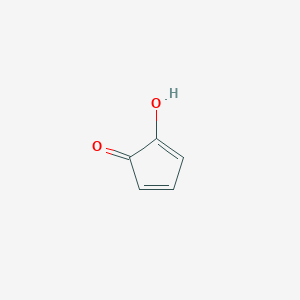
2-Nonylphenyl cyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nonylphenyl cyanate is an organic compound characterized by the presence of a cyanate functional group attached to a nonylphenyl moiety. This compound is part of the broader class of cyanate esters, which are known for their applications in various industrial and scientific fields due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nonylphenyl cyanate typically involves the reaction of nonylphenol with cyanogen chloride in the presence of a base. This reaction proceeds through the formation of an intermediate, which subsequently rearranges to form the desired cyanate ester.
Industrial Production Methods: Industrial production of cyanate esters, including this compound, often employs large-scale batch or continuous processes. These methods ensure high yield and purity of the product, which is crucial for its applications in high-performance materials.
Análisis De Reacciones Químicas
Types of Reactions: 2-Nonylphenyl cyanate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyanate group into amines or other reduced forms.
Substitution: The cyanate group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be employed under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nonylphenyl oxides, while reduction can produce nonylphenyl amines.
Aplicaciones Científicas De Investigación
2-Nonylphenyl cyanate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of high-performance polymers and resins.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of advanced materials, such as composites and coatings, due to its excellent thermal and mechanical properties
Mecanismo De Acción
The mechanism of action of 2-Nonylphenyl cyanate involves its interaction with various molecular targets. The cyanate group can react with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. This reactivity is harnessed in various applications, from material science to potential therapeutic uses .
Comparación Con Compuestos Similares
- Phenyl cyanate
- Nonylphenyl isocyanate
- Bisphenol A cyanate ester
Comparison: 2-Nonylphenyl cyanate is unique due to its specific nonylphenyl structure, which imparts distinct physical and chemical properties compared to other cyanate esters. For instance, it may exhibit different solubility, reactivity, and thermal stability profiles, making it suitable for specialized applications .
Propiedades
Número CAS |
63842-26-2 |
|---|---|
Fórmula molecular |
C16H23NO |
Peso molecular |
245.36 g/mol |
Nombre IUPAC |
(2-nonylphenyl) cyanate |
InChI |
InChI=1S/C16H23NO/c1-2-3-4-5-6-7-8-11-15-12-9-10-13-16(15)18-14-17/h9-10,12-13H,2-8,11H2,1H3 |
Clave InChI |
MFOZVXLXUDSJMU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=CC=CC=C1OC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


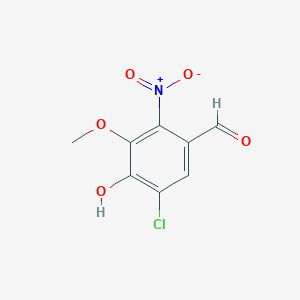

![Cadmium;1-[2-[2-(diiodomethoxy)ethoxy]ethoxy]-2-methoxyethane](/img/structure/B14492139.png)
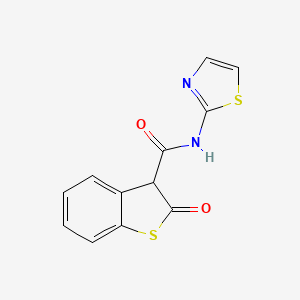
![4-[(Z)-prop-1-enyl]-3,3,4-tris[(E)-prop-1-enyl]oxolane-2,5-dione](/img/structure/B14492144.png)

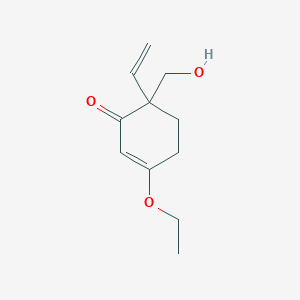

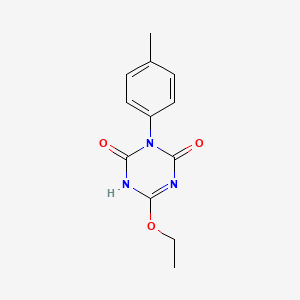
![Ethanol, 2-[2-[[4-[(2-bromo-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]ethoxy]-](/img/structure/B14492177.png)


